molecular formula C10H5ClINO B1433822 2-Chloro-7-iodoquinoline-3-carbaldehyde CAS No. 1621615-08-4

2-Chloro-7-iodoquinoline-3-carbaldehyde

Cat. No.: B1433822
CAS No.: 1621615-08-4
M. Wt: 317.51 g/mol
InChI Key: FEPSVMOGHANOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7-iodoquinoline-3-carbaldehyde is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both chloro and iodo substituents on the quinoline ring enhances the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-iodoquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Catalysts such as piperidine, pyridine, and triethylamine are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-iodoquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted quinoline derivatives, quinoline carboxylic acids, and quinoline alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-7-iodoquinoline-3-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, antiviral, and anticancer agents.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-7-iodoquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 7-Iodoquinoline-3-carbaldehyde
  • 2-Bromo-7-iodoquinoline-3-carbaldehyde

Uniqueness

2-Chloro-7-iodoquinoline-3-carbaldehyde is unique due to the presence of both chloro and iodo substituents, which enhance its reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of possible chemical transformations and applications .

Properties

IUPAC Name

2-chloro-7-iodoquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClINO/c11-10-7(5-14)3-6-1-2-8(12)4-9(6)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPSVMOGHANOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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